Pyridine, 3,4-dimethyl-5-(1-methylethyl)-
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Overview
Description
Pyridine, 3,4-dimethyl-5-(1-methylethyl)- is a substituted pyridine derivative. Pyridine itself is a basic heterocyclic organic compound with the chemical formula C5H5N. The structure of pyridine is similar to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The compound Pyridine, 3,4-dimethyl-5-(1-methylethyl)- features additional methyl and isopropyl groups, which can significantly alter its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of substituted pyridines, including Pyridine, 3,4-dimethyl-5-(1-methylethyl)-, can be achieved through various methods. One common approach is the condensation of carbonyl compounds or cycloaddition reactions. For instance, the Hantzsch dihydropyridine synthesis involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia . Another method is the Bohlmann-Rahtz synthesis, which involves the reaction of an enamine with an α,β-unsaturated carbonyl compound .
Industrial Production Methods
Industrial production of substituted pyridines often involves catalytic processes. For example, the use of Grignard reagents with pyridine N-oxides in the presence of acetic anhydride can yield substituted pyridines . Additionally, mechanochemically activated magnesium can mediate the direct C-4-H alkylation of pyridines with alkyl halides, offering excellent regioselectivity and substrate scope .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3,4-dimethyl-5-(1-methylethyl)- can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Nucleophilic Substitution: Pyridine derivatives can react with nucleophiles due to the electron-deficient nature of the nitrogen atom.
Oxidation and Reduction: Pyridine derivatives can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, halogenation typically yields halopyridines, while oxidation can produce pyridine N-oxides.
Scientific Research Applications
Pyridine, 3,4-dimethyl-5-(1-methylethyl)- has various applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine, 3,4-dimethyl-5-(1-methylethyl)- involves its interaction with molecular targets and pathways. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways . Additionally, the presence of methyl and isopropyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyridine: The parent compound with a simpler structure.
2,6-Lutidine: A dimethyl-substituted pyridine.
3,5-Lutidine: Another dimethyl-substituted pyridine.
2,4,6-Collidine: A trimethyl-substituted pyridine.
Uniqueness
Pyridine, 3,4-dimethyl-5-(1-methylethyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and isopropyl groups can enhance its lipophilicity and potentially alter its interaction with biological targets compared to other pyridine derivatives .
Properties
IUPAC Name |
3,4-dimethyl-5-propan-2-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7(2)10-6-11-5-8(3)9(10)4/h5-7H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTCXVCHDKHIBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701296758 |
Source
|
Record name | 3,4-Dimethyl-5-(1-methylethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701296758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104293-88-1 |
Source
|
Record name | 3,4-Dimethyl-5-(1-methylethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104293-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethyl-5-(1-methylethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701296758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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